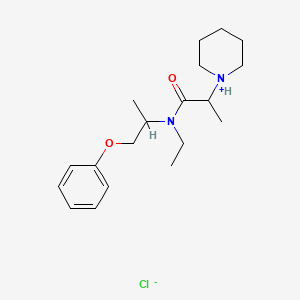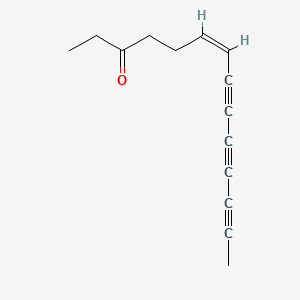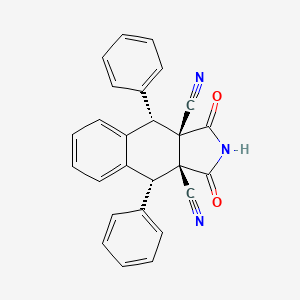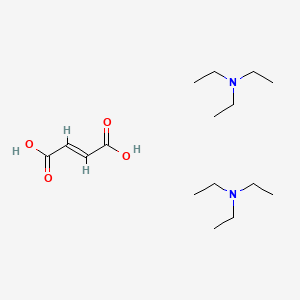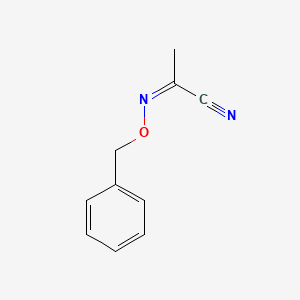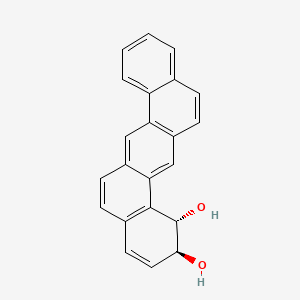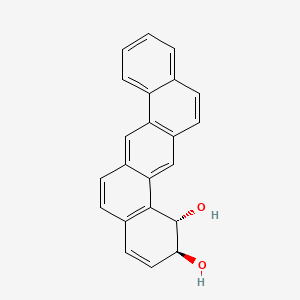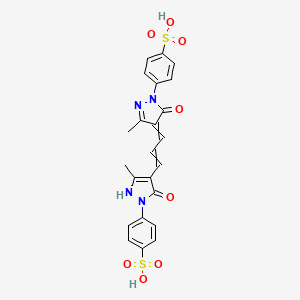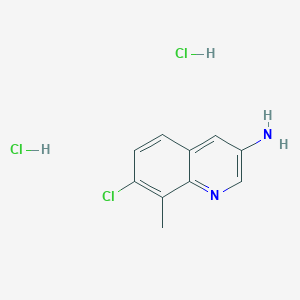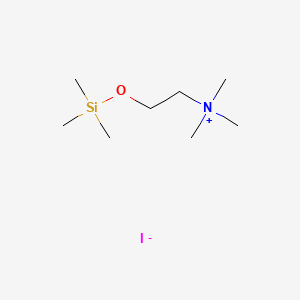
10-((6-Aminohexyl)amino)-10-oxodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is a compound with a unique structure that includes both an amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid typically involves the reaction of a decanoic acid derivative with a hexylamine derivative. The reaction conditions often include the use of a coupling agent to facilitate the formation of the amide bond between the amino group of the hexylamine and the carboxylic acid group of the decanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
10-((6-Aminohexyl)amino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .
Aplicaciones Científicas De Investigación
10-((6-Aminohexyl)amino)-10-oxodecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Employed in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: Similar in structure but lacks the decanoic acid moiety.
10-Aminodecanoic acid: Similar but lacks the hexylamine moiety.
10-Oxodecanoic acid: Similar but lacks the amino group.
Uniqueness
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is unique due to the presence
Propiedades
Número CAS |
20465-98-9 |
|---|---|
Fórmula molecular |
C16H32N2O3 |
Peso molecular |
300.44 g/mol |
Nombre IUPAC |
10-(6-aminohexylamino)-10-oxodecanoic acid |
InChI |
InChI=1S/C16H32N2O3/c17-13-9-5-6-10-14-18-15(19)11-7-3-1-2-4-8-12-16(20)21/h1-14,17H2,(H,18,19)(H,20,21) |
Clave InChI |
ZTBICKKYGNWYJO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC(=O)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


